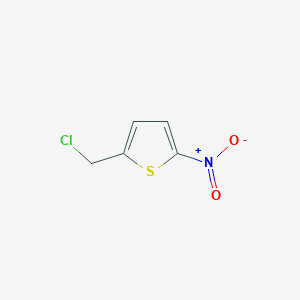

2-(Chloromethyl)-5-nitrothiophene

説明

Contextualization within Halogenated Nitrothiophene Chemistry

Halogenated nitrothiophenes are a class of thiophene (B33073) derivatives characterized by the presence of at least one halogen atom and one nitro group attached to the thiophene ring. The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the thiophene ring, often making it more susceptible to nucleophilic substitution reactions. The halogen atom's reactivity is often enhanced by the presence of the nitro group, especially when they are in positions that allow for electronic communication (conjugation). acs.org

In 2-(Chloromethyl)-5-nitrothiophene, the "halogenated" aspect comes from the chloromethyl group (-CH₂Cl). This group is a reactive site, prone to nucleophilic substitution where the chlorine atom is displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. The nitration of chlorothiophenes is a known method to produce such compounds. For instance, the nitration of 2-chlorothiophene (B1346680) can yield 5-nitro-2-chlorothiophene, a closely related compound. acs.org The chemistry of these compounds often revolves around the labilizing effect of the nitro group on the halogen, making them valuable precursors for synthesizing various thiophene derivatives. acs.orgacs.org

Historical Trajectory of Thiophene Functionalization

The story of thiophene functionalization begins with the discovery of thiophene itself in 1882 by Viktor Meyer, who found it as an impurity in benzene (B151609). nih.govslideshare.netchemeurope.com Early on, it was noted that thiophene undergoes reactions similar to benzene, such as nitration, halogenation, and sulfonation, due to its aromatic character. cognizancejournal.comderpharmachemica.com

Over the decades, methods to functionalize the thiophene ring have evolved significantly:

The synthesis of this compound itself is a product of this long history, employing fundamental reactions like chloromethylation and nitration to create a bifunctional molecule ready for further chemical transformations.

Structural Significance within Heterocyclic Chemistry and Analogues

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structure is of immense interest in medicinal chemistry because it is considered a bioisostere of the benzene ring. chemeurope.comcognizancejournal.com This means it has a similar size and electronic properties, allowing it to be substituted for a benzene ring in drug molecules to modulate biological activity, solubility, and metabolism. nih.gov The sulfur atom can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. researchgate.net

The specific structure of this compound is significant due to its dual functionality. The nitro group at the 5-position makes the thiophene ring electron-deficient, while the chloromethyl group at the 2-position provides a reactive handle for synthetic modifications. This substitution pattern makes it a versatile precursor for a wide range of derivatives investigated for various biological activities, including antimicrobial and anticancer properties. semanticscholar.orgresearchgate.net

Several structural analogues of this compound have been studied, which helps in understanding structure-activity relationships. Comparing these analogues highlights the importance of each part of the molecule.

| Compound Name | Structural Difference from this compound | Significance/Relevance |

|---|---|---|

| 2-Amino-5-nitrothiophene | The chloromethyl group is replaced by an amino group. | Investigated for antibacterial effects. researchgate.net |

| 2,5-Bis-(chloromethyl)-thiophene | The nitro group is replaced by a second chloromethyl group. | A difunctional starting material for polymerization and synthesis of other derivatives. |

| 5-Nitrothiophene-2-carboxaldehyde | The chloromethyl group is replaced by an aldehyde group. | A precursor for synthesizing various Schiff bases and other derivatives with potential biological activity. |

| 2-Chloromethylthiophene | Lacks the nitro group. nih.gov | A simpler building block used in various syntheses. nih.gov |

Overview of Academic Research Endeavors on this compound

Academic research involving this compound primarily focuses on its application as a synthetic intermediate. Its bifunctional nature allows chemists to construct more elaborate molecules with potential applications in pharmacology and materials science. The reactive chloromethyl group is readily substituted by various nucleophiles (containing oxygen, sulfur, or nitrogen), leading to the creation of extensive libraries of thiophene derivatives.

For example, research has shown the synthesis of novel thiophene-2-carboxamide derivatives through the reaction of chloroacetamide precursors with various sulfur and nitrogen nucleophiles. nih.gov While not directly starting from this compound, these studies exemplify the synthetic strategies that are applicable to it. The resulting compounds are often screened for biological activities. For instance, derivatives of 2-amino-5-nitrothiophene have been synthesized and evaluated for their antibacterial properties. researchgate.net Other research has focused on creating thiophene-based compounds as potential cytotoxic agents for cancer therapy. semanticscholar.org

The general strategy involves using the chloromethyl group as a linchpin to connect the nitrothiophene core to other chemical moieties, thereby generating novel molecular architectures with tailored electronic and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClNO₂S cymitquimica.com |

| Molecular Weight | 177.6088 g/mol cymitquimica.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXIFJKSANMLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503353 | |

| Record name | 2-(Chloromethyl)-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-86-6 | |

| Record name | 2-(Chloromethyl)-5-nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20898-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Reactions of 2 Chloromethyl 5 Nitrothiophene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the thiophene (B33073) ring is a primary site for nucleophilic attack. These reactions can proceed through different mechanistic pathways, largely dictated by the nature of the nucleophile, the solvent, and other reaction conditions.

SN1 and SN2 Mechanistic Pathways with Diverse Nucleophiles

The substitution of the chlorine atom in 2-(chloromethyl)-5-nitrothiophene can occur via either a unimolecular (SN1) or bimolecular (SN2) mechanism. masterorganicchemistry.comyoutube.comleah4sci.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the backside. masterorganicchemistry.com This leads to an inversion of configuration if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Strong, negatively charged nucleophiles and polar aprotic solvents generally favor the SN2 pathway. youtube.com For this compound, this pathway is viable due to the primary nature of the alkyl halide, which minimizes steric hindrance. youtube.comreddit.com

The SN1 mechanism , in contrast, is a two-step process. youtube.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com Tertiary alkyl halides are more prone to SN1 reactions due to the stability of the resulting carbocation. youtube.comreddit.com While the benzylic-like carbocation that would be formed from this compound gains some stability from the adjacent thiophene ring, the strong electron-withdrawing nature of the nitro group at the 5-position would destabilize this intermediate, making the SN1 pathway generally less favorable than the SN2. However, under conditions with a weak nucleophile and a polar protic solvent, which can stabilize the carbocation intermediate, the SN1 mechanism can become competitive. reddit.com

| Nucleophile Type | Favored Mechanism | Rationale |

| Strong (e.g., CN⁻, I⁻, RS⁻) | SN2 | A strong nucleophile is more likely to attack the electrophilic carbon directly in a concerted step. youtube.com |

| Weak/Neutral (e.g., H₂O, ROH) | SN1 | A weak nucleophile is less likely to initiate a backside attack and will typically wait for the formation of a carbocation. youtube.com |

Radical-Nucleophilic Substitution (SRN1) Investigations

Beyond the classical ionic pathways, the reactivity of this compound can also be understood through the lens of radical-nucleophilic substitution (SRN1). wikipedia.org This multi-step chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. wikipedia.orgresearchgate.net

The proposed mechanism for an SRN1 reaction involving this compound would proceed as follows:

Initiation: An electron donor (such as a solvated electron or a radical initiator) adds an electron to the this compound molecule, forming a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-chlorine bond to produce a 5-nitrothien-2-ylmethyl radical and a chloride anion.

This radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of this compound, propagating the chain and forming the final product. wikipedia.org

SRN1 reactions are particularly relevant for substrates with electron-withdrawing groups, such as the nitro group in this case, which can stabilize the intermediate radical anion. wikipedia.org Studies have shown that nitro-substituted compounds can readily participate in SRN1 reactions with various nucleophiles. researchgate.netrsc.org For instance, anions of nitroimidazoles have been shown to undergo SRN1 reactions with halogeno-nitroalkanes, including p-nitrobenzyl chloride, which is structurally analogous to this compound. rsc.org

Electrophilic Aromatic Substitution (SEAr) on the Thiophene Ring

Regioselectivity and Reactivity Studies

In the case of this compound, the two available positions for electrophilic attack are C-3 and C-4. The directing effects of the existing substituents will determine where the incoming electrophile will preferentially add. Computational methods, such as the RegioSQM method, can be used to predict the most nucleophilic center in heteroaromatic systems and thus the likely site of electrophilic attack. rsc.org These methods often correlate well with experimental observations from reactions like halogenations. rsc.org

Influence of Substituents (Nitro and Chloromethyl) on Aromatic Reactivity

The two substituents on the thiophene ring have opposing electronic effects that influence the outcome of SEAr reactions.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and, consequently, a strong deactivating group for electrophilic aromatic substitution. quora.com It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. quora.comyoutube.com In substituted benzenes, nitro groups are meta-directors. quora.comyoutube.com

Given these competing influences, the 5-nitro group will strongly deactivate the entire ring towards electrophilic attack. The directing effects would suggest that the nitro group directs meta (to the C-3 position) and the chloromethyl group directs ortho (to the C-3 position). Therefore, any electrophilic substitution, if it occurs, would be expected to happen at the C-3 position, which is ortho to the chloromethyl group and meta to the nitro group. However, the strong deactivation by the nitro group means that forcing conditions would likely be required for such a reaction to proceed. quora.com

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

| -NO₂ | Strongly electron-withdrawing | Deactivating | Meta-directing quora.comyoutube.com |

| -CH₂Cl | Weakly electron-withdrawing (inductive) | Weakly deactivating | Ortho-directing |

Nucleophilic Aromatic Substitution (SNAr) Involving the Nitro Group and Other Positions

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. youtube.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. d-nb.infonih.govstrath.ac.uk

In this compound, the most likely scenario for an SNAr reaction would involve the displacement of a suitable leaving group (like a halide) from the thiophene ring, not the chloromethyl side chain. For example, in a related compound like 2-bromo-5-nitrothiophene, the bromine atom can be displaced by nucleophiles. The thiophene ring in such reactions is often more reactive than the corresponding benzene (B151609) analogues. uoanbar.edu.iq The presence of the nitro group at the 5-position is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, particularly if the leaving group is at the C-2 position. uoanbar.edu.iqnih.govresearchgate.net

While this compound itself does not have a leaving group on the ring, understanding the principles of SNAr is essential when considering potential further transformations of this molecule, for instance, if the chloromethyl group were to be converted to another functionality or if a halogen were introduced onto the ring. The strong activation provided by the nitro group makes the thiophene ring susceptible to this type of reaction under the right conditions. nih.govstrath.ac.uk

Reaction Kinetics and Transition State Analysis

While specific kinetic studies exclusively on this compound are not extensively detailed in the provided search results, the kinetics of similar nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) reactions have been widely investigated. These studies provide a framework for understanding the reactivity of this compound. For instance, the kinetics of the reaction between 2-chloro-5-nitrotrifluoromethylbenzene and 2-phenylpropionitrile under phase-transfer catalysis have been studied in detail, revealing a complex interplay of interfacial deprotonation and catalyst-mediated extraction. nih.gov

Generally, the rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. The strong electron-withdrawing effect of the nitro group in this compound activates the thiophene ring towards nucleophilic attack. This activation is crucial for the formation of the intermediate σ-complex.

Computational studies on related systems have been employed to analyze the transition states of SNAr reactions. nih.gov These studies often investigate whether the reaction proceeds through a discrete Meisenheimer intermediate or a concerted mechanism. For many SNAr reactions, a two-step mechanism featuring a Meisenheimer intermediate is widely accepted. nih.govbris.ac.uk However, computational evidence also suggests that some SNAr reactions may proceed through a concerted pathway, where bond formation and bond breaking occur simultaneously. nih.govbris.ac.uk The specific pathway for this compound would depend on the reaction conditions and the nature of the attacking nucleophile.

σ-Complex Formation and Meisenheimer Intermediates

A key feature of nucleophilic aromatic substitution on electron-deficient aromatic rings like this compound is the formation of a σ-complex, also known as a Meisenheimer complex. wikipedia.orgyoutube.com This intermediate is formed by the addition of a nucleophile to the aromatic ring, resulting in a resonance-stabilized carbanion. wikipedia.orgyoutube.com The negative charge is delocalized over the ring and, significantly, onto the nitro group, which provides substantial stabilization.

The formation of these adducts is a well-established phenomenon in the reactions of polynitroarenes with various nucleophiles. organic-chemistry.org Historically, the observation of intensely colored solutions during these reactions provided early evidence for the existence of these intermediates. wikipedia.org Jakob Meisenheimer's work in the early 20th century was pivotal in establishing the structure of these complexes. bris.ac.ukwikipedia.org

Table 1: Key Features of Meisenheimer Complexes

| Feature | Description |

| Formation | Addition of a nucleophile to an electron-deficient aromatic ring. |

| Structure | Resonance-stabilized anionic σ-complex. |

| Stabilization | Delocalization of negative charge, particularly by electron-withdrawing groups like -NO₂. |

| Role in SNAr | Typically a reactive intermediate in a two-step addition-elimination mechanism. |

| Detection | Often characterized by intense color and can be studied by NMR spectroscopy. |

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in nitroaromatic and heteroaromatic compounds. organic-chemistry.org This reaction is particularly relevant to this compound due to its nitro-activated heterocyclic system. The VNS reaction allows for the introduction of a substituent onto the ring at a position that might not be accessible through classical SNAr reactions.

Carbanion Additions to Nitroheteroarene Systems

The VNS reaction involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. organic-chemistry.org For instance, carbanions generated from active methylene (B1212753) compounds like chloromethyl phenyl sulfone are common nucleophiles in VNS reactions. organic-chemistry.orgkuleuven.be The reaction of such carbanions with nitroarenes proceeds via the formation of a σ-adduct. organic-chemistry.org

In the case of this compound, the addition of a suitable carbanion would lead to the formation of a σ-complex. The position of attack is directed by the activating nitro group. For 2-substituted nitrothiophenes, VNS typically occurs at the 3-position. kuleuven.be The reaction is generally carried out in the presence of a strong base, which is required to generate the carbanion from its precursor and to facilitate the subsequent elimination step. organic-chemistry.org

β-Elimination Pathways and Product Formation

The choice of solvent and base is critical for the success of VNS reactions, as it influences both the deprotonation of the carbanion precursor and the rate of the β-elimination. kuleuven.be The resulting products are nitrobenzylic-type carbanions, which are often highly colored and are protonated upon acidic workup to yield the final product. organic-chemistry.org A significant advantage of the VNS reaction is its high selectivity for monosubstitution, as the product anion is generally not susceptible to further nucleophilic attack. organic-chemistry.org

Rearrangement Reactions and Ring Transformations

The presence of the reactive chloromethyl group on the this compound scaffold allows for various rearrangement and ring transformation reactions. These reactions can lead to the formation of novel heterocyclic systems.

Intramolecular Cyclization Pathways Facilitated by the Chloromethyl Group

The chloromethyl group can act as an electrophilic center, enabling intramolecular cyclization reactions if a suitable nucleophile is present within the same molecule or is introduced as part of a reacting partner. For example, if a nucleophilic group is introduced at the 3-position of the thiophene ring, it can potentially displace the chloride of the adjacent chloromethyl group to form a new fused ring system.

While specific examples of intramolecular cyclization starting directly from this compound were not found in the provided search results, the principle is well-established in heterocyclic chemistry. For instance, intramolecular radical cyclization of related systems has been used to construct complex molecules. rsc.org Similarly, other types of rearrangement reactions, such as the Beckmann byjus.commasterorganicchemistry.com and Claisen rearrangements, byjus.com showcase the diversity of transformations possible in organic molecules, some of which could be conceptually applied to derivatives of this compound. The transformation of 3,5-diacetyl-4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine into various rearranged products upon treatment with different reagents highlights the reactivity of a chloromethyl group in a heterocyclic system. rsc.org

Ring-Opening and Ring-Closing Protocols for Nitrothiophenes

The unique electronic properties of the thiophene ring, when substituted with a powerful electron-withdrawing group like the nitro group, give rise to a fascinating array of chemical transformations. Among these, ring-opening and subsequent ring-closing reactions of nitrothiophenes have emerged as a powerful strategy for the synthesis of complex acyclic and heterocyclic molecules. The compound this compound, possessing both a reactive chloromethyl handle and a nitro-activated thiophene core, is a particularly interesting substrate for such protocols, offering a pathway to diverse molecular architectures, including bicyclic systems.

The general principle of these protocols involves the nucleophilic attack on the electron-deficient thiophene ring, leading to its cleavage and the formation of a highly functionalized, linear intermediate. This intermediate, typically a nitro-substituted butadiene derivative, can then be induced to undergo an intramolecular cyclization to construct a new ring system. The nature of the nucleophile, the substitution pattern on the thiophene ring, and the reaction conditions all play a crucial role in directing the course of these transformations.

Ring-Opening of the Nitrothiophene Core

The ring-opening of nitrothiophenes is typically initiated by the attack of a nucleophile at the C2 or C5 position of the thiophene ring. The presence of the nitro group at either the 2- or 3-position significantly lowers the aromatic character of the thiophene ring, making it susceptible to nucleophilic addition-elimination or ring-opening pathways.

In the context of this compound, the 5-nitro group strongly activates the ring towards nucleophilic attack. While direct ring-opening of this compound itself is not extensively documented in dedicated studies, the behavior of analogous 2-substituted-5-nitrothiophenes provides a clear precedent. For instance, the reaction of 2-nitrothiophene (B1581588) with secondary amines is a well-established method for generating nitrobutadiene derivatives through ring cleavage. scielo.br

A plausible mechanism for the ring-opening of a 2-substituted-5-nitrothiophene with a secondary amine, such as pyrrolidine, in the presence of a silver salt (e.g., AgNO₃) is depicted below. The silver salt likely facilitates the departure of the leaving group at the 2-position (in this case, the chloromethyl group might undergo a primary reaction or be involved in a more complex sequence) and promotes the nucleophilic attack of the amine on the thiophene ring. This leads to the formation of a stable intermediate which, upon rearrangement and cleavage of the C-S bond, yields the open-chain nitrobutadiene.

Table 1: Representative Ring-Opening Reactions of Substituted Nitrothiophenes with Amines

| Starting Material | Amine | Conditions | Product | Yield (%) | Reference |

| 3,4-Dinitrothiophene | Pyrrolidine | EtOH, rt, overnight | 1,4-Dipyrrolidino-2,3-dinitro-1,3-butadiene | 95 | scielo.br |

| 2-Nitrothiophene | Pyrrolidine | AgNO₃, EtOH, rt | 1-Nitro-4-pyrrolidino-1,3-butadiene | ~60 | scielo.br |

| 3-Nitro-4-(phenylsulfonyl)thiophene | Pyrrolidine | AgNO₃, EtOH, 40 °C, overnight | Not specified | - | nih.gov |

Note: The data in this table is for analogous nitrothiophene compounds and is presented to illustrate the general reactivity pattern.

Intramolecular Ring-Closing Reactions

The true synthetic utility of the ring-opening protocol lies in the subsequent intramolecular cyclization of the resulting butadiene intermediates. These versatile building blocks can be tailored to undergo a variety of ring-closing reactions, leading to the formation of diverse five- and six-membered heterocyclic and bicyclic systems.

For a molecule like this compound, a synthetic strategy could involve the initial reaction of the chloromethyl group with a suitable nucleophile that also contains a group capable of later participating in a cyclization. For example, reaction with an amino acid ester would introduce a nucleophilic nitrogen and a carbonyl group. Subsequent manipulation could then set the stage for an intramolecular cyclization.

A hypothetical, yet mechanistically sound, pathway for the formation of a bicyclic system from this compound is outlined below. First, the chloromethyl group undergoes nucleophilic substitution with the amino group of an amino acid ester. The resulting secondary amine could then, under appropriate basic conditions, attack the nitro-activated thiophene ring, leading to an intramolecular cyclization and the formation of a thieno[2,3-c]pyrrolidine derivative. The nitro group plays a dual role here: activating the ring for nucleophilic attack and serving as a good leaving group in a potential subsequent aromatization step.

Table 2: Examples of Bicyclic Ring System Synthesis from Thiophene Precursors

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | Nitrosyl sulfuric acid, then Barbituric acid | Diethyl 3,4-bis((2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)thieno[2,3-b]thiophene-2,5-dicarboxylate | Azo coupling and cyclization | nih.gov |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | Hydrazine hydrate | 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl-bis-(3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone | Pyrazole formation | researchgate.net |

| 5-Halo-substituted furanylamide | Microwave irradiation | 1,4-Dihydro-2H-benzo google.comfuro[2,3-c]pyridin-3-one | Isomerization-cyclization | nih.gov |

Note: This table presents examples of bicyclic system synthesis from related thiophene and furan (B31954) precursors to illustrate the types of cyclizations that are possible.

The synthesis of N-fused pyrroles through a tandem 1,6-H shift followed by a 6π-electrocyclization of intermediates derived from the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene further highlights the synthetic power of these protocols. nih.gov Such pericyclic reactions, driven by the formation of a stable aromatic pyrrole (B145914) ring, offer an elegant and efficient route to complex nitrogen-containing bicyclic systems. While specific applications of this tandem reaction starting from this compound are yet to be reported, the underlying principles suggest a promising avenue for future synthetic explorations.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 5 Nitrothiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, electronic properties, and various other molecular characteristics. DFT calculations for a molecule like 2-(chloromethyl)-5-nitrothiophene would typically involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation of the molecule.

This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, a theoretical study on the related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, successfully used DFT with the B3LYP/6-31G(d,p) level of theory to determine its optimized geometry. nih.govsemanticscholar.org Such a study for this compound would reveal the precise three-dimensional arrangement of its atoms, including the orientation of the chloromethyl and nitro groups relative to the thiophene (B33073) ring. These structural parameters are critical as they influence the molecule's physical and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

For the related molecule, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations determined the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov A similar analysis for this compound would pinpoint the distribution of these frontier orbitals. It would be expected that the nitro group, being a strong electron-withdrawing group, would significantly influence the energy and localization of the LUMO, making the molecule susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Nitrothiophene Compound

| Parameter | Energy (eV) |

| HOMO | -6.0504 |

| LUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

| Data from a DFT study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. NBO analysis provides detailed insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. ijnc.ir

This analysis quantifies the delocalization of electron density from a filled Lewis-type orbital (a donor) to an empty non-Lewis-type orbital (an acceptor). The stabilization energy (E2) associated with this interaction indicates the strength of the delocalization. For this compound, NBO analysis would be invaluable for understanding the electronic interactions between the thiophene ring and its substituents. It could quantify the electron-withdrawing effect of the nitro group and the inductive and hyperconjugative effects of the chloromethyl group, providing a deeper understanding of the molecule's electronic structure and stability.

Spectroscopic Property Predictions

Computational methods are extensively used to simulate and predict various types of spectra, which is crucial for interpreting experimental data and confirming molecular structures.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govfgcu.edu These simulations are essential for assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed spectral bands.

For this compound, a computational frequency analysis would predict the characteristic vibrations of its functional groups. Key vibrational modes would include:

C-H stretching and bending modes of the thiophene ring.

Symmetric and asymmetric stretching of the nitro (NO₂) group.

C-S stretching of the thiophene ring.

C-Cl stretching of the chloromethyl group.

Thiophene ring stretching and deformation modes.

By comparing the simulated spectra with experimental data, a detailed and accurate assignment of the vibrational bands can be achieved, confirming the molecule's structural integrity.

Computational chemistry provides powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.). stenutz.eunih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Predicting the ¹H and ¹³C NMR spectra for this compound would be highly valuable. The calculations would provide theoretical chemical shifts for the two protons on the thiophene ring and the two protons of the chloromethyl group, as well as for each of the five carbon atoms. The predicted shifts would be influenced by the strong electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom. Comparing these theoretical values with experimental NMR data is a robust method for structural verification. nih.gov

UV-Vis Spectroscopy Simulations and Electronic Transitions

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of this compound. For similar nitroaromatic compounds, such as derivatives of benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazide, the prominent absorption bands in the UV-Vis spectrum are attributed to π–π* transitions. researchgate.net In the case of this compound, the electronic spectrum is expected to be characterized by transitions involving the π-system of the thiophene ring, which is significantly influenced by the electron-withdrawing nitro group and the chloromethyl substituent.

The primary electronic transitions are anticipated to be from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the thiophene ring, while the LUMO is expected to have significant contributions from the nitro group, facilitating a π–π* transition with some degree of intramolecular charge transfer character.

Table 1: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) (Predicted) | Oscillator Strength (f) (Predicted) | Major Contribution |

| S₀ → S₁ | ~300-340 | Moderate | HOMO → LUMO (π–π) |

| S₀ → S₂ | ~250-280 | High | HOMO-1 → LUMO (π–π) |

Note: The data in this table is illustrative and based on typical values for similar nitrothiophene derivatives. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including those involving this compound. A notable reaction of this compound is its participation in SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions. For instance, the reaction of 2-chloromethyl-5-nitrothiophene with nitronate anions proceeds through an SRN1 mechanism to form new 5-nitrothiophenes. researchgate.net

Transition State Characterization and Activation Energies

The SRN1 mechanism involves the formation of a radical anion intermediate. The key step in this process is the fragmentation of this radical anion, which involves the cleavage of the carbon-chlorine bond. Computational studies on similar aryl halide radical anions indicate that this fragmentation is a critical, rate-determining step. researchgate.net

Table 2: Illustrative Activation Energies for Radical Anion Fragmentation

| Reactant Radical Anion | Leaving Group | Activation Energy (kcal/mol) (Illustrative) |

| This compound | Cl⁻ | 5 - 10 |

| p-Nitrobenzyl chloride | Cl⁻ | ~12 |

Note: The data for this compound is an educated estimate based on related systems. The value for p-nitrobenzyl chloride is provided for comparison.

Reaction Coordinate Analysis

A reaction coordinate analysis for the fragmentation of the this compound radical anion would map the energetic pathway from the initial radical anion to the products (the 5-nitro-2-thienylmethyl radical and the chloride anion). The reaction coordinate would primarily be defined by the stretching of the C-Cl bond.

The analysis would show the initial radical anion residing in a potential energy well. As the C-Cl bond lengthens, the energy of the system increases until it reaches the transition state. Beyond the transition state, the energy rapidly decreases as the C-Cl bond breaks, leading to the formation of the separated radical and anion products. The shape of this energy profile provides crucial information about the reaction kinetics and the nature of the bond-breaking process.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis can provide insights into the flexibility and preferred spatial arrangements of the this compound molecule. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the chloromethyl group to the thiophene ring.

Computational studies on similar nitro-substituted heterocyclic compounds, such as nitrofurans, have utilized molecular mechanics and quantum mechanics to explore their conformational landscapes. researchgate.net For this compound, a conformational analysis would likely reveal the most stable arrangement of the chloromethyl group relative to the thiophene ring. This is governed by a combination of steric and electronic effects. The planarity of the thiophene ring and the nitro group is expected to be maintained, with the main conformational freedom arising from the dihedral angle defined by the S-C-C-Cl atoms.

MD simulations could further elucidate the dynamic behavior of the molecule in different environments, such as in various solvents, providing information on the accessible conformations and the timescales of conformational changes.

Table 3: Torsion Angle and Relative Energy for this compound Conformations

| Conformer | Dihedral Angle (S-C-C-Cl) (Degrees) | Relative Energy (kcal/mol) (Illustrative) |

| Anti-periplanar | ~180 | 0.0 |

| Syn-periplanar | ~0 | 1.5 - 3.0 |

Note: This table presents a hypothetical scenario. The relative energies are estimates and would need to be confirmed by specific computational analysis.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks for Complex Organic Architectures

The reactivity of 2-(Chloromethyl)-5-nitrothiophene allows it to serve as a foundational element in the synthesis of more intricate organic structures. Its ability to participate in various chemical reactions makes it a valuable starting material for a wide range of molecular frameworks.

The chloromethyl group in this compound is a key functional group that can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of different atoms and molecular fragments, leading to the formation of diverse synthetic intermediates. These intermediates can then be further elaborated into more complex target molecules.

For instance, the reaction of this compound with amines, alcohols, and thiols can introduce nitrogen, oxygen, and sulfur-containing moieties, respectively. These reactions are fundamental in building a library of thiophene-based compounds with a wide array of functional groups.

| Reactant Type | Resulting Functional Group | Potential Intermediate Class |

| Amines | Aminomethyl | Thiophene-based amines |

| Alcohols | Alkoxymethyl | Thiophene-based ethers |

| Thiols | Thiomethyl | Thiophene-based thioethers |

| Cyanide | Cyanomethyl | Thiophene-based nitriles |

This table illustrates the versatility of this compound in generating a variety of synthetic intermediates through nucleophilic substitution reactions.

The inherent reactivity of this compound, combined with the functionality of the nitro group, provides pathways for the construction of fused and polycyclic heterocyclic systems. These complex structures are often found in biologically active molecules and advanced materials.

One common strategy involves the initial substitution of the chloride, followed by reactions involving the nitro group, such as reduction to an amino group. This newly formed amino group can then participate in intramolecular cyclization reactions to form fused ring systems. For example, a subsequent reaction with a suitable dielectrophile can lead to the formation of a new heterocyclic ring fused to the original thiophene (B33073) core. The specific nature of the fused ring depends on the choice of reactants and reaction conditions.

Development of Specialty Chemicals

The unique properties of the 5-nitrothiophene scaffold have led to its use in the development of various specialty chemicals, with applications in different industrial and research sectors.

Thiophene-containing compounds have a long history in the development of agrochemicals due to their diverse biological activities. This compound serves as a valuable intermediate in the synthesis of novel candidates for pesticides, herbicides, and fungicides. The nitro group, in particular, is a common feature in many biologically active molecules and can be a key pharmacophore. Researchers can modify the chloromethyl group to introduce various functionalities, allowing for the systematic exploration of structure-activity relationships in the quest for more effective and selective agrochemicals.

The electron-deficient nature of the 5-nitrothiophene ring, coupled with the potential for extending conjugation through reactions at the chloromethyl position, makes this compound an interesting building block for materials with specific electronic and optical properties. In the field of optoelectronics, thiophene-based oligomers and polymers are widely studied for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The introduction of a nitro group can significantly influence the electron-accepting properties of the material, which is a critical factor in the design of n-type organic semiconductors. By incorporating this compound into larger conjugated systems, researchers can fine-tune the electronic energy levels and charge transport properties of the resulting materials.

Research on Sensing and Imaging Probes

The development of chemical sensors and imaging probes is a rapidly growing area of research. The 5-nitrothiophene unit can act as a signaling component in such probes. Its electron-withdrawing nature can influence the photophysical properties of a larger molecule, such as its fluorescence or color. For instance, a probe containing a 5-nitrothiophene moiety might exhibit a change in its fluorescence emission upon binding to a specific analyte. This "turn-on" or "turn-off" response can be used for the detection and quantification of the target species. Research in this area focuses on designing and synthesizing novel molecules where the this compound unit is strategically integrated to create selective and sensitive probes for various applications, including environmental monitoring and biomedical imaging.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of 2-(Chloromethyl)-5-nitrothiophene is largely dictated by its three key functional components: the electron-deficient thiophene (B33073) ring, the reactive chloromethyl group, and the strongly electron-withdrawing nitro group. Future research will likely focus on developing novel catalytic systems that can selectively target these sites to forge new molecular architectures.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. nih.govnih.govresearchgate.netacs.org While established protocols exist for aryl couplings, the development of bespoke catalysts for the direct C-H functionalization of the thiophene ring in this compound, or for the selective cross-coupling of the chloromethyl group, remains a fertile ground for investigation. The design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalysts with enhanced activity and selectivity for this specific substrate. acs.org

Furthermore, the application of photoredox catalysis could unlock novel reaction pathways. By harnessing the energy of visible light, these catalytic systems can generate reactive radical intermediates under mild conditions, potentially enabling transformations that are inaccessible through traditional thermal methods. For instance, the development of photocatalytic methods for the functionalization of the C-H bonds on the thiophene ring or for the transformation of the nitro group could significantly expand the synthetic utility of this compound.

Table 1: Potential Novel Catalytic Transformations of this compound

| Transformation | Potential Catalyst System | Desired Product |

| C-H Arylation | Palladium(II) acetate (B1210297) with a custom phosphine ligand | 2-Aryl-5-nitrothiophene derivatives |

| Suzuki Coupling | Palladium(0) with a bulky N-heterocyclic carbene ligand | 2-(Arylmethyl)-5-nitrothiophene |

| Nitro Group Reduction | Iron or Copper-based photocatalyst | 5-Amino-2-(chloromethyl)thiophene |

| C-H Trifluoromethylation | Iridium-based photoredox catalyst | 2-(Chloromethyl)-4-trifluoromethyl-5-nitrothiophene |

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of nitro-containing compounds often involves highly exothermic reactions and the handling of potentially unstable intermediates, making their large-scale production in traditional batch reactors a significant safety concern. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers a compelling solution to these challenges. bohrium.comspringerprofessional.deresearchgate.netdurham.ac.ukrsc.orgnih.govethz.chchinesechemsoc.orgresearchgate.netosti.gov

The implementation of continuous flow processes for the synthesis of this compound could offer several key advantages:

Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways.

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange, enabling precise temperature control of highly exothermic nitration reactions.

Increased Purity and Yield: The precise control over reaction parameters such as stoichiometry, temperature, and residence time can lead to cleaner reaction profiles with fewer byproducts. researchgate.net

Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is a more straightforward process than scaling up batch reactors. rsc.org

Future research in this area would involve the design and optimization of a continuous flow setup for the nitration of 2-(chloromethyl)thiophene (B1266113) or related precursors, potentially integrating in-line purification steps to create a seamless and automated synthesis pipeline.

Application of Chemoinformatics and Machine Learning for Reaction Prediction and Optimization

Machine learning models, trained on large datasets of chemical reactions, can be used to predict the most likely products of a reaction, estimate yields, and even suggest optimal reaction conditions. digitellinc.comrjptonline.orgucla.edu For instance, a model could be developed to predict the regioselectivity of further functionalization on the thiophene ring or to identify the most effective catalyst for a specific cross-coupling reaction involving the chloromethyl group. This predictive power can significantly reduce the number of experiments required, saving time and resources.

Table 2: Potential Applications of Chemoinformatics and Machine Learning for this compound

| Application | Methodology | Potential Outcome |

| Reaction Yield Prediction | Random Forest, Neural Networks | More efficient optimization of reaction conditions. digitellinc.com |

| Regioselectivity Prediction | Graph Convolutional Networks | Targeted synthesis of specific isomers. |

| Retrosynthetic Analysis | Monte Carlo Tree Search, Neural Networks | Discovery of novel and more efficient synthetic routes. researchgate.net |

| Catalyst Selection | Supervised learning models | Identification of optimal catalysts for specific transformations. |

Investigation of Undiscovered Reactivity Patterns and Stereoselective Syntheses

Despite its utility, the full reactive potential of this compound is likely yet to be unlocked. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, making it susceptible to nucleophilic aromatic substitution and other reactions characteristic of electron-deficient systems. researchgate.netnih.govrsc.orgrsc.org Future research could focus on systematically exploring these less-common reaction pathways to discover novel transformations.

The development of stereoselective syntheses involving this compound is another critical frontier. mdpi.comiaea.orgrsc.org The chloromethyl group provides a handle for the introduction of chirality. For instance, nucleophilic substitution with a chiral nucleophile could lead to the formation of enantiomerically enriched products. The development of catalytic asymmetric methods for reactions at the chloromethyl group or on the thiophene ring would be a significant advancement, opening the door to the synthesis of a wide range of chiral thiophene-containing molecules with potential applications in medicinal chemistry and materials science. iaea.orgrsc.org

The exploration of cycloaddition reactions involving the thiophene ring, potentially activated by the nitro group, could also lead to the synthesis of complex polycyclic structures. nih.gov Understanding and controlling the diastereoselectivity and enantioselectivity of such reactions would be a key challenge and a rewarding area of investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-nitrothiophene, and how do reaction conditions influence yield?

- Methodology : A Friedel-Crafts acylation approach using aluminum trichloride (AlCl₃) in methylene chloride is effective for nitrothiophene derivatives. For example, analogous procedures involve dropwise addition of substituted thiophenes to AlCl₃ in dichloromethane, followed by stirring and purification via column chromatography .

- Key Parameters : Temperature (room temperature vs. reflux), stoichiometry of AlCl₃, and reaction time (e.g., overnight stirring ensures completion). Yields >60% are achievable with careful control of moisture and acid scavengers.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Techniques :

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for confirming the chloromethyl and nitro group positions.

- Spectroscopy : FTIR (C-Cl stretch ~650 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹), ¹H/¹³C NMR (δ 4.5–5.0 ppm for CH₂Cl; nitro group deshields adjacent protons) .

- Data Validation : Compare experimental spectra with computational predictions (e.g., DFT-based IR/NMR simulations) .

Q. What are the stability considerations for storing this compound?

- Storage Guidelines : Store at 4°C in amber vials under inert gas (Ar/N₂) due to sensitivity to light, moisture, and nucleophilic attack on the chloromethyl group. Stability tests show <5% decomposition over 6 months under these conditions .

- Decomposition Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl derivatives is common in aqueous environments; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes involved in inflammation or cancer).

- PDOS Analysis : Projected density of states (PDOS) calculations identify reactive orbitals for functionalization (e.g., nitro group as an electron-withdrawing moiety) .

Q. How do conflicting spectroscopic data arise in nitrothiophene derivatives, and how can they be resolved?

- Contradiction Source : Solvent polarity and pH affect nitro group vibrational modes. For example, in DMSO vs. CDCl₃, NO₂ stretching frequencies shift by ~15 cm⁻¹ .

- Resolution Strategy :

- Standardize solvent systems for NMR/IR.

- Validate with X-ray structures to correlate experimental and computational data .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

- Challenge : Nucleophilic substitution (e.g., with amines) competes with elimination under basic conditions.

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。